

Unveiling the Spectroscopic Signature of 10-Hydroxyscandine: A Technical Guide

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Compound of Interest

Compound Name: **10-Hydroxyscandine**

Cat. No.: **B1155811**

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Introduction

10-Hydroxyscandine is a naturally occurring indole alkaloid found in plants of the Melodinus genus, notably *Melodinus tenuicaudatus*. As a member of the scandine group of alkaloids, it is of interest to researchers in natural product chemistry, pharmacology, and drug discovery. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and exploration of its potential therapeutic applications. This technical guide provides a comprehensive, albeit currently limited, overview of the spectroscopic data for **10-Hydroxyscandine**, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the scarcity of publicly available, detailed experimental data, this guide also outlines the general experimental protocols typically employed for such analyses.

Spectroscopic Data of 10-Hydroxyscandine

Detailed, experimentally-derived quantitative spectroscopic data for **10-Hydroxyscandine** is not readily available in publicly accessible databases or primary literature. Chemical vendors confirm its identity using NMR and Mass Spectrometry, but do not publish the raw data. Scientific literature on alkaloids from *Melodinus* species often identifies known compounds like **10-Hydroxyscandine** by comparing their spectroscopic data with previously published values, without re-publishing the full datasets.

This guide will be updated with specific peak assignments and values as they become available in peer-reviewed literature. In the interim, the following sections describe the expected spectral characteristics based on the known structure of **10-Hydroxyscandine** and general principles of spectroscopic analysis for similar alkaloid structures.

Table 1: Expected ^1H -NMR and ^{13}C -NMR Chemical Shifts for 10-Hydroxyscandine

(Note: The following are predicted ranges and types of signals based on the chemical structure. Actual experimental values are required for confirmation.)

^1H -NMR (Predicted)	^{13}C -NMR (Predicted)
Chemical Shift (ppm)	Signal Type & Multiplicity
7.0 - 7.5	Aromatic protons (multiplets)
5.0 - 6.0	Olefinic protons (multiplets)
3.5 - 4.5	Protons adjacent to N or O (multiplets)
1.5 - 3.0	Aliphatic protons (multiplets)
~3.7	Methoxy protons (-OCH ₃) (singlet)

Table 2: Expected Infrared (IR) Absorption Bands for 10-Hydroxyscandine

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
3200 - 3600 (broad)	O-H (hydroxyl)	Stretching
3000 - 3100	C-H (aromatic/olefinic)	Stretching
2850 - 2960	C-H (aliphatic)	Stretching
~1730	C=O (ester)	Stretching
1600 - 1650	C=C (aromatic/olefinic)	Stretching
1000 - 1300	C-O, C-N	Stretching

Table 3: Expected Mass Spectrometry (MS) Data for 10-Hydroxyscandine

m/z (Mass-to-Charge Ratio)	Interpretation
~366.15	[M] ⁺ (Molecular Ion) for C ₂₁ H ₂₂ N ₂ O ₄
Fragments	Loss of H ₂ O, COOCH ₃ , and other characteristic cleavages of the indole alkaloid scaffold.

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data for a compound like **10-Hydroxyscandine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 1-5 mg of purified **10-Hydroxyscandine** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).
- Instrumentation: Data is acquired on a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.
- ¹H-NMR Acquisition: One-dimensional proton NMR spectra are recorded to determine the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and integration of the proton signals.
- ¹³C-NMR Acquisition: Carbon-13 NMR spectra are acquired to identify the chemical shifts of all unique carbon atoms in the molecule. Proton-decoupled spectra are standard.
- 2D NMR Experiments: To aid in structure elucidation and complete assignment of signals, various two-dimensional NMR experiments are often performed, including:
 - COSY (Correlation Spectroscopy): Identifies proton-proton couplings.
 - HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

- HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by two or three bonds.
- NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, aiding in stereochemical assignments.

Infrared (IR) Spectroscopy

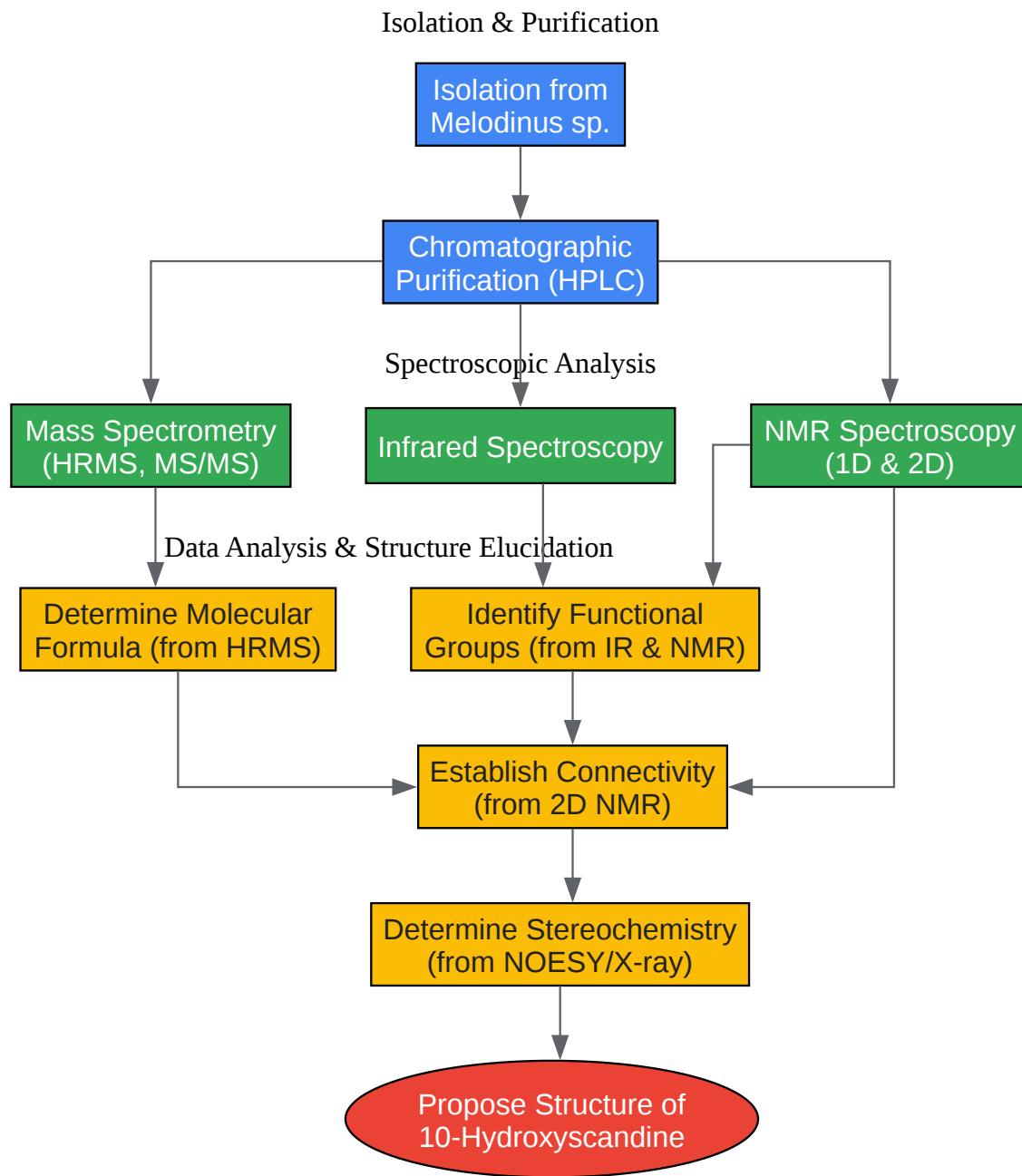
- Sample Preparation: A small amount of the solid sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory. Alternatively, the sample can be prepared as a KBr (potassium bromide) pellet or as a thin film from a solution evaporated on a salt plate (e.g., NaCl or KBr).
- Instrumentation: An FTIR (Fourier-Transform Infrared) spectrometer is used to record the spectrum.
- Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm^{-1} . A background spectrum of the empty sample holder (or pure KBr for a pellet) is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

- Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, often via direct infusion or coupled to a chromatographic system like HPLC (High-Performance Liquid Chromatography). Electrospray ionization (ESI) is a common ionization technique for polar molecules like alkaloids, producing a protonated molecule $[\text{M}+\text{H}]^+$ or the molecular ion $[\text{M}]^+$.
- Instrumentation: High-resolution mass spectrometers (HRMS), such as Time-of-Flight (TOF) or Orbitrap analyzers, are used to determine the accurate mass of the molecular ion, which allows for the determination of the elemental composition.
- Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the molecular ion. The resulting fragmentation pattern provides valuable information about the compound's structure and connectivity. This is achieved by isolating the parent ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions.

Data Interpretation Workflow

The logical flow for utilizing spectroscopic data to characterize a natural product like **10-Hydroxyscandine** is outlined below.

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